molecular formula C12H7Cl2F3N4O2 B13722420 3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide

3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide

Cat. No.: B13722420
M. Wt: 367.11 g/mol
InChI Key: SLSNSMOXUDATSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro, hydroxy, oxo, and trifluoromethyl groups attached to a bipyridine core. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a bipyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The hydroxy and oxo groups are then introduced via oxidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove halogens.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxy derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dichloro-5-trifluoromethylpyridine: Another compound with similar functional groups but a different core structure.

    3,5-dichloro-2-hydroxybenzenesulfonic acid sodium salt: Shares the dichloro and hydroxy groups but has a different overall structure and properties.

Uniqueness

What sets 3’,5-dichloro-N-hydroxy-2-oxo-5’-(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboximidamide apart is its bipyridine core, which provides a unique scaffold for further functionalization. This core structure, combined with the presence of multiple reactive groups, makes it a versatile and valuable compound in various fields of research.

Properties

Molecular Formula

C12H7Cl2F3N4O2

Molecular Weight

367.11 g/mol

IUPAC Name

5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide

InChI

InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20)

InChI Key

SLSNSMOXUDATSX-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N\O)/N)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.